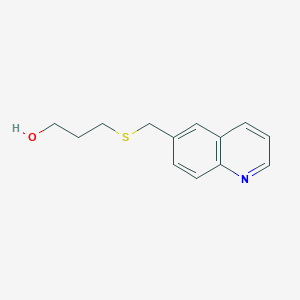
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol, also known as QMSP, is a chemical compound with potential applications in scientific research. It is a derivative of 3-mercaptopropan-1-ol and has a quinoline ring attached to it. QMSP has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential use in various scientific research fields. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation of using 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments is its potential toxicity. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when handling and using this compound.
将来の方向性
There are several future directions for research on 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its effects on different types of cancer cells. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies could focus on the neuroprotective effects of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol and its potential use in preventing or treating cognitive decline. Finally, future research could investigate the potential use of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in other scientific research fields such as medicinal chemistry and pharmacology.
合成法
The synthesis of 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves the reaction of 3-mercaptopropan-1-ol with 6-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by the thiol group of 3-mercaptopropan-1-ol. The resulting product is then oxidized using hydrogen peroxide to yield 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol.
科学的研究の応用
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in various scientific research fields. It has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells. 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-7-2-8-16-10-11-4-5-13-12(9-11)3-1-6-14-13/h1,3-6,9,15H,2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQSAGZIJCJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CSCCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
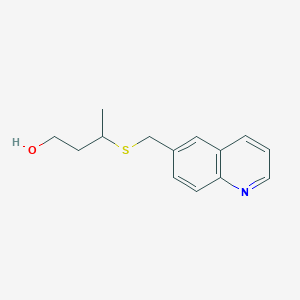
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
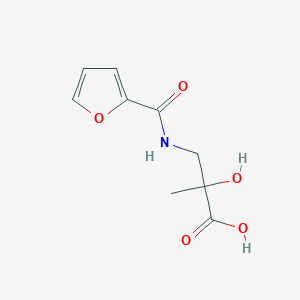
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
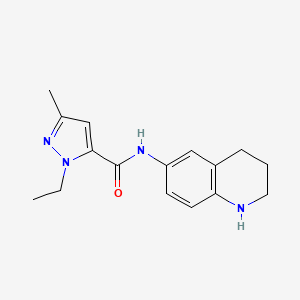
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
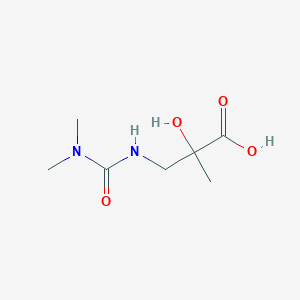
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)